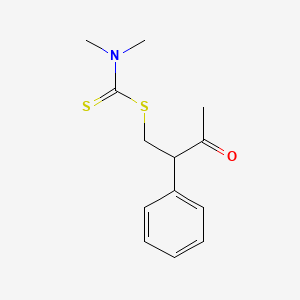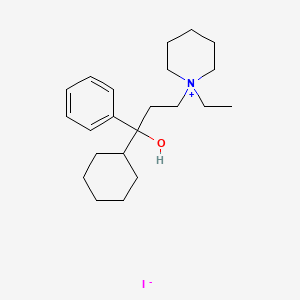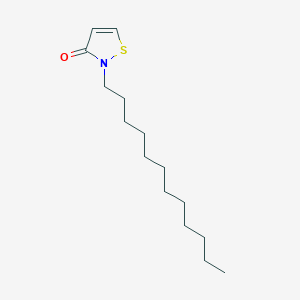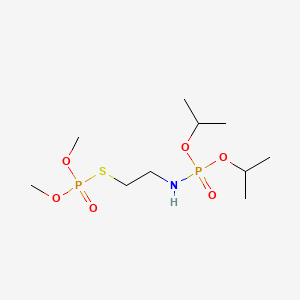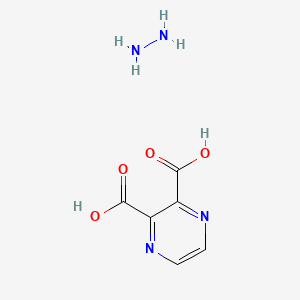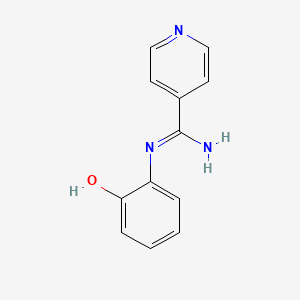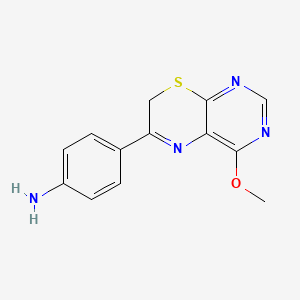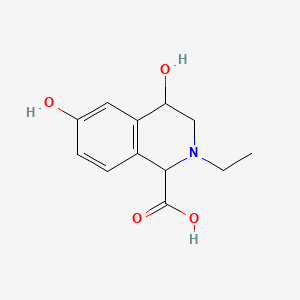
Colensoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of colensoic acid typically involves the extraction from lichen species such as Stereocaulon colensoi. The process includes:
Extraction: Using organic solvents like methanol or ethanol to extract the compound from the lichen.
Purification: Employing techniques such as thin-layer chromatography and high-performance liquid chromatography to purify the extracted compound.
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in lichens. advancements in biotechnological methods may pave the way for large-scale production in the future.
化学反応の分析
Types of Reactions: Colensoic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
Colensoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying depsidone chemistry and its reactivity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of colensoic acid involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: Acts as an inhibitor of specific enzymes involved in inflammatory and oxidative processes.
Modulate Signaling Pathways: Influences cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Lobaric Acid: Another depsidone with similar biological activities.
Norlobaric Acid: Shares structural similarities and biological properties with colensoic acid.
Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its presence in certain lichen species also adds to its uniqueness compared to other depsidones.
特性
CAS番号 |
31676-87-6 |
|---|---|
分子式 |
C25H30O7 |
分子量 |
442.5 g/mol |
IUPAC名 |
3-hydroxy-9-methoxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(30-3)13-19-21(15)25(29)32-20-14-18(26)22(24(27)28)17(23(20)31-19)11-9-7-5-2/h12-14,26H,4-11H2,1-3H3,(H,27,28) |
InChIキー |
RWVJYKHAFMWADK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
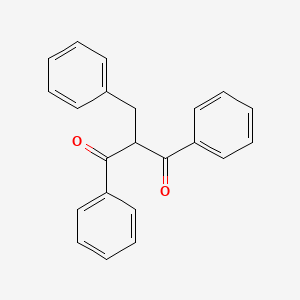
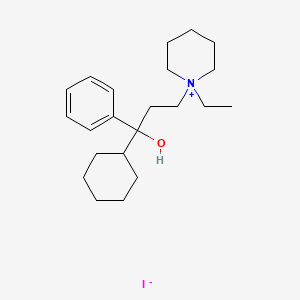
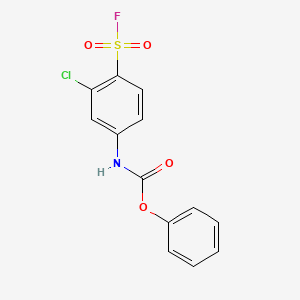

![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
